molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3

6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Cat. No.: B1328130
CAS No.: 1033463-36-3
M. Wt: 274.24 g/mol
InChI Key: MARHVBGXLKSCAE-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment to Nicotinic Acid: The synthesized piperidine ring is then attached to the nicotinic acid moiety through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)piperidino]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nicotinic acid moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(Trifluoromethyl)piperidino]nicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the piperidine ring.

    6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a different substitution pattern.

Uniqueness

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery.

Biological Activity

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a compound of interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14F3N2O2. The compound features a trifluoromethyl group attached to a piperidine ring, which is linked to a nicotinic acid structure. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for interaction with biological targets, particularly nicotinic receptors.

The mechanism of action for this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes. The binding affinity of this compound to nAChRs suggests potential applications in neuropharmacology, particularly in modulating synaptic transmission and neuroinflammation .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that certain piperidine derivatives can activate nAChRs, leading to neuroprotective effects against excitotoxicity in neuronal cultures. These findings imply that this compound could be explored for its potential in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : The activation of α7 nAChR has been linked to the suppression of neuroinflammation. Given that this compound can interact with these receptors, it may offer therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBinding Affinity (Ki)Biological Activity
NicotinePyridine ring777 nMStimulant, neuroprotective
This compoundTrifluoromethyl group + piperidine + nicotinic acidTBDPotential neuroprotective
Other Piperidine DerivativesVarious substitutions on piperidineVariableVaries from analgesic to anti-inflammatory

Future Research Directions

While current literature lacks direct studies on the biological activity of this compound, its structural characteristics warrant further investigation. Potential research avenues include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects on nAChRs.
  • Comparative Studies : To evaluate its activity against other known nicotinic acid derivatives.

Properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHVBGXLKSCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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